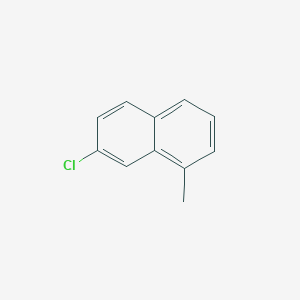

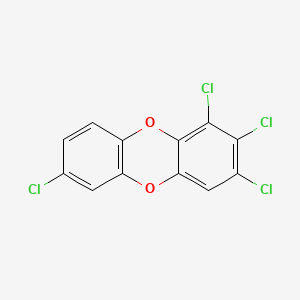

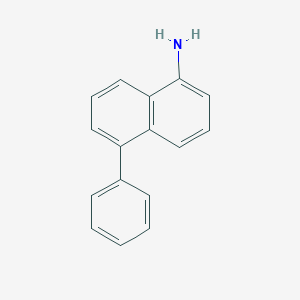

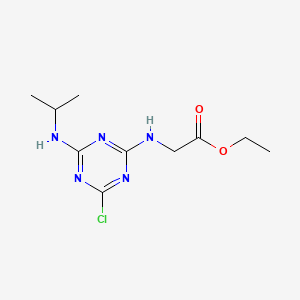

![molecular formula C8H5NO2 B3066016 2H-Pyrano[2,3-c]pyridin-2-one CAS No. 67992-21-6](/img/structure/B3066016.png)

2H-Pyrano[2,3-c]pyridin-2-one

Übersicht

Beschreibung

2H-Pyrano[2,3-c]pyridin-2-one is a heterocyclic compound . It’s a functionalized oxygen and nitrogen-containing heterocycle consisting of pyrane and pyridone units . It’s considered as biologically active molecules, and valuable scaffolds found in many natural products .

Synthesis Analysis

The synthesis of 2H-Pyrano[2,3-c]pyridin-2-one has been achieved through various methods. One method involves the practical and efficient synthesis of pyrano[3,2-c]pyridone using a multicomponent reaction . Another approach involves the reaction of 3-methyl-2-pyrazolin-5-one with a mixture of cyanoacetic acid and acetic anhydride .Molecular Structure Analysis

The molecular structure of 2H-Pyrano[2,3-c]pyridin-2-one has been characterized by NMR . The highest occupied molecular orbital and lowest unoccupied molecular orbitals spread on the coumarin moiety of the pyranochromene unit .Chemical Reactions Analysis

The chemical reactions involving 2H-Pyrano[2,3-c]pyridin-2-one are diverse. For instance, the reaction progress was controlled and identification of the reactants and the obtained products were performed with TLC . Another example is the formation of 6-(hetero)aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones from (E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-Pyrano[2,3-c]pyridin-2-one are diverse. For instance, it has been found to exhibit high fluorescence intensity in the range of 70,000–75,000 a.u . The intensity was influenced also by the molecule structure and solvent .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthetic Methodologies : The synthesis of 2H-pyrano[2,3-c]pyridin-2-one derivatives involves various methodologies, including annulation techniques and three-component bicyclization. For instance, Bays et al. (1989) described the synthesis of trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols, indicating the structural versatility of these compounds (Bays, Brown, Lloyd, Mcelroy, Scopes, Birch, Hayes, & Sheehan, 1989). Similarly, Tu et al. (2014) developed a three-component bicyclization for the efficient synthesis of a fused pyrano[2,3-b]pyridine library, highlighting the potential for generating diverse chemical structures (Tu, Fan, Hao, Jiang, & Tu, 2014).

Versatility in Building Blocks : The versatility of 2H-pyrano[2,3-c]pyridin-2-one as a building block is evident in its use for the fabrication of various heterocycles. Pratap and Ram (2017) reviewed the use of different nucleophiles to generate a wide range of molecular diversity, emphasizing the multifaceted nature of 2H-pyran-2-ones (Pratap & Ram, 2017).

Biomedical Applications

- Biological Activity : The potential for biological activity is a key aspect of 2H-pyrano[2,3-c]pyridin-2-one derivatives. For instance, Zhuravel et al. (2005) synthesized novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides and evaluated their antimicrobial activity, demonstrating significant efficacy against various bacterial and fungal strains (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).

Zukünftige Richtungen

The future directions for the research on 2H-Pyrano[2,3-c]pyridin-2-one are promising. The recent advances in the green multicomponent synthesis of pyrano[2,3-c]pyrazole and spiro-pyrano[2,3-c]pyrazole derivatives include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

Eigenschaften

IUPAC Name |

pyrano[2,3-c]pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-8-2-1-6-3-4-9-5-7(6)11-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWDFOKUHJZZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497149 | |

| Record name | 2H-Pyrano[2,3-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Pyrano[2,3-c]pyridin-2-one | |

CAS RN |

67992-21-6 | |

| Record name | 2H-Pyrano[2,3-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

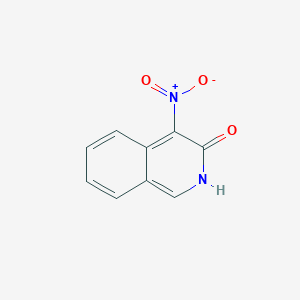

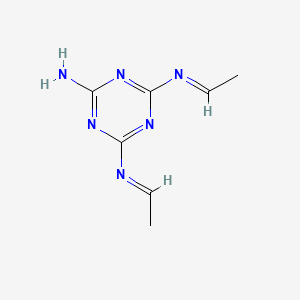

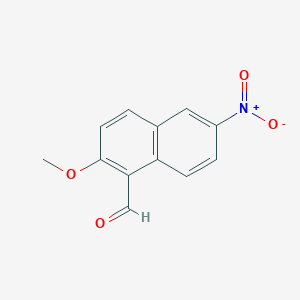

![Furo[2,3-c]pyridine, 2-methyl-](/img/structure/B3066033.png)